1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
Descripción
This compound features a 3,4-dihydroquinoline core linked via a ketone bridge to a pyridazine ring substituted with a p-tolyl group and a thioether moiety.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-16-8-10-17(11-9-16)19-12-13-21(24-23-19)27-15-22(26)25-14-4-6-18-5-2-3-7-20(18)25/h2-3,5,7-13H,4,6,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLGHEQAHPGDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, identified by its CAS number 863459-13-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C22H20N6OS
- Molecular Weight : 416.5 g/mol
- Structure : The compound features a quinoline moiety and a pyridazine derivative linked through a thioether bond.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : Investigations have shown that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone against common pathogens. Results indicated:
- E. coli : Minimum inhibitory concentration (MIC) of 32 µg/mL.
- S. aureus : MIC of 16 µg/mL.
These findings suggest that the compound may inhibit bacterial growth effectively, warranting further exploration in drug development.
Anticancer Studies
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
| MCF7 (Breast) | 43.4 |
These results indicate a promising anticancer profile, particularly against colon and breast cancer cells.
The proposed mechanism involves:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
- Anti-inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, reducing inflammation-related tissue damage.
Case Studies
Recent case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms with a related compound, demonstrating its anti-inflammatory properties.
- Cancer Treatment Trials : Phase I trials indicated that patients with advanced solid tumors responded positively to treatment regimens including derivatives of this compound, with manageable side effects.
Comparación Con Compuestos Similares
Structural Analogues and Functional Group Variations
The compound’s core structure shares similarities with several pharmacologically active molecules:
Key Observations :
- AR54 () shares the dihydroquinoline core but incorporates a pyrimidinyl-thioether and a trimethylphenyl group. Its anticancer activity suggests that the dihydroquinoline scaffold, combined with thioether linkages, may enhance target binding in oncology applications.
- Indolyl-3-ethanone-α-thioethers () demonstrate that electron-withdrawing groups (e.g., nitro) on aromatic rings correlate with enhanced antimalarial activity. The p-tolyl group in the target compound, being electron-donating, may reduce potency compared to these analogs.
- Compound 26 () highlights the role of carboximidamide substituents in antimicrobial activity, whereas the pyridazine-thioether in the target compound may offer divergent reactivity or selectivity.
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity : The p-tolyl group in the target compound increases hydrophobicity compared to pyrimidine (AR54) or nitro-substituted (indolyl) analogs. This may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability : Thioether bonds are prone to oxidation, as seen in and , which could limit the compound’s half-life compared to carboximidamide derivatives (e.g., Compound 26) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
